N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
Descripción
Propiedades
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-12-8-14-18-9-13(10-21(14)20-12)4-2-6-17-15(23)11-22-16(24)5-3-7-19-22/h3,5,7-10H,2,4,6,11H2,1H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKCHCBOGJFHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, mechanisms of action, and biological activities, particularly focusing on its anticancer properties and anti-inflammatory effects.
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrimidine core fused with a pyridazine moiety, which contributes to its rigidity and planarity. Such structural attributes are known to influence the pharmacological properties of compounds significantly. The presence of multiple functional groups, including an acetamide and a pyridazine derivative, suggests potential interactions with various biological targets.
The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide involves:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. This inhibition can lead to reduced cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory pathways, potentially acting as an antagonist or agonist depending on the target.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- In vitro Studies : Compounds similar to N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide have demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.37 |
| Compound B | A549 | 0.73 |
| Compound C | HeLa | 0.95 |
Anti-inflammatory Effects
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anti-inflammatory properties without the ulcerogenic side effects commonly associated with traditional NSAIDs. These compounds can modulate inflammatory cytokines and inhibit pathways involved in inflammation .
Case Studies
A notable study evaluated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives in inhibiting tumor growth in vivo. Mice bearing S180 tumor homografts were treated with these compounds, leading to significant reductions in tumor size compared to control groups. The study emphasized the safety profile of these compounds, noting minimal toxicity at therapeutic doses .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine Derivatives
The compound’s pyrazolo[1,5-a]pyrimidine core distinguishes it from 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives reported by Chen et al. (2006). While both cores exhibit herbicidal and fungicidal activity, the triazolo derivatives demonstrate enhanced activity when chiral centers (e.g., α-methyl groups) are introduced . In contrast, the pyrazolo core in the target compound may offer improved metabolic stability due to reduced electrophilicity.
Pyridazinone vs. Acetylhydrazone Substituents
The pyridazinone moiety in the target compound replaces the acetylhydrazone groups found in triazolo-pyrimidine derivatives.
Bioactivity Profiles
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
Key Observations :
- Triazolo derivatives exhibit broad-spectrum herbicidal activity, while the pyridazinone group in the target compound may favor fungicidal or kinase-targeted applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
